The compound 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures, which contain at least one atom other than carbon. The specific structure of this compound features a pyrazolo[1,5-c][1,3]oxazine core, known for its diverse biological activities and potential therapeutic applications. This compound is significant in medicinal chemistry due to its potential interactions with biological targets.
The information regarding this compound can be sourced from various chemical databases and literature, including BenchChem and PubChem, which provide insights into its synthesis, properties, and applications.
This compound can be classified under the following categories:
The synthesis of 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves several steps starting from readily available precursors. The key methods include:
Technical details reveal that maintaining specific reaction conditions (temperature, time, and concentration) is crucial for optimizing yields.
The molecular formula for this compound is , with a molecular weight of approximately 366.42 g/mol. The structure includes:
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5
FTZPGFNNZGFBAR-UHFFFAOYSA-N
2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Notably:
This mechanism highlights its potential as an anticancer agent and underscores the importance of further research into its biological effects.
The physical and chemical properties of 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
The potential applications of 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol are diverse:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4